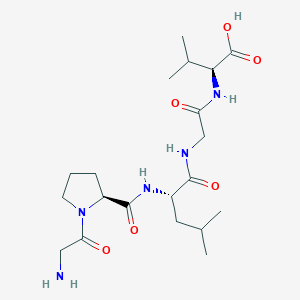
Glycyl-L-prolyl-L-leucylglycyl-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-prolyl-L-leucylglycyl-L-valine: is a peptide compound composed of the amino acids glycine, proline, leucine, and valine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-prolyl-L-leucylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods: In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or solution-phase synthesis. Automation and optimization of reaction conditions are crucial for efficient production.
化学反应分析
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though Glycyl-L-prolyl-L-leucylglycyl-L-valine does not contain these amino acids.
Reduction: Reduction reactions can be used to modify disulfide bonds in peptides, but this is not applicable to this compound.
Substitution: Peptides can undergo substitution reactions, such as the replacement of protecting groups during synthesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting group reagents like Fmoc or Boc.
Major Products: The primary product of these reactions is the modified peptide, with changes depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry:
Peptide Synthesis: Glycyl-L-prolyl-L-leucylglycyl-L-valine is used as a model compound in peptide synthesis studies to optimize reaction conditions and yields.
Biology:
Protein-Protein Interactions: Peptides like this compound are used to study protein-protein interactions and to develop peptide-based inhibitors or activators.
Medicine:
Drug Development: Peptides are explored for their potential as therapeutic agents due to their specificity and low toxicity. This compound may be investigated for its biological activity and potential therapeutic applications.
Industry:
Biotechnology: Peptides are used in various biotechnological applications, including as components in biosensors and as substrates for enzyme assays.
作用机制
The mechanism of action of Glycyl-L-prolyl-L-leucylglycyl-L-valine would depend on its specific biological activity, which may involve interactions with enzymes, receptors, or other proteins. Peptides can modulate biological pathways by binding to their targets and altering their activity. The exact molecular targets and pathways would require experimental validation.
相似化合物的比较
Glycyl-L-prolyl-L-glutamate: Another peptide with potential neuroprotective properties.
Cyclo(L-leucyl-L-prolyl): A cyclic dipeptide with antifungal activity.
Uniqueness: Glycyl-L-prolyl-L-leucylglycyl-L-valine is unique in its specific sequence and potential biological activities. Its combination of amino acids may confer distinct properties compared to other peptides, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
660857-60-3 |
|---|---|
分子式 |
C20H35N5O6 |
分子量 |
441.5 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H35N5O6/c1-11(2)8-13(23-19(29)14-6-5-7-25(14)16(27)9-21)18(28)22-10-15(26)24-17(12(3)4)20(30)31/h11-14,17H,5-10,21H2,1-4H3,(H,22,28)(H,23,29)(H,24,26)(H,30,31)/t13-,14-,17-/m0/s1 |
InChI 键 |
QPUQFUKWLQUBQJ-ZQIUZPCESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN |
规范 SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


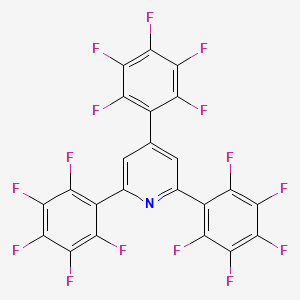
![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-](/img/structure/B12524773.png)
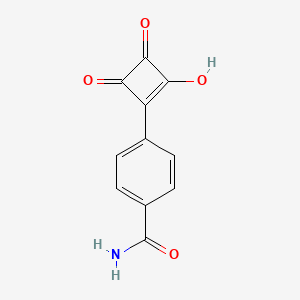
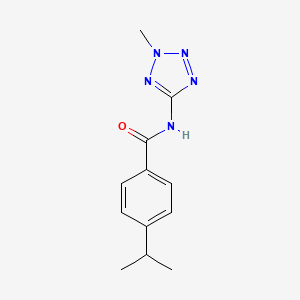
![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)
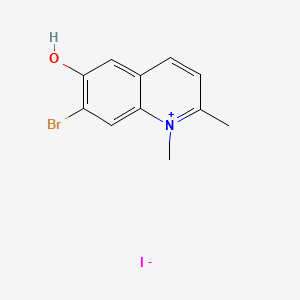
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)

![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)

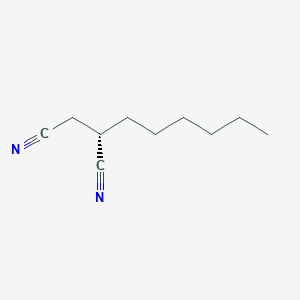
![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)
